N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic organic compound classified under the benzazepine derivatives. This compound exhibits a complex structure and is of interest due to its potential biological activity, making it a subject of research in medicinal chemistry and pharmacology. The compound's unique combination of functional groups may confer distinct therapeutic properties, prompting investigations into its applications in drug development.
The compound can be synthesized through multi-step organic reactions involving specific starting materials, primarily 4-acetylphenylamine and 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine. These precursors are chosen for their ability to yield the desired product under controlled reaction conditions.
N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide belongs to the class of benzazepines, which are known for their diverse biological activities. Benzazepines are characterized by a fused benzene and azepine ring structure, often exhibiting various pharmacological effects.
The synthesis of N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves several key steps:
The reaction conditions often necessitate precise temperature control and the use of inert atmospheres to prevent unwanted side reactions. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to monitor the progress and purity of the reactions .
The molecular formula for N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is , with a molecular weight of approximately 394.4 g/mol.
Property | Data |
---|---|
IUPAC Name | N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI | InChI=1S/C22H22N2O5/c1-14(25)15... |
InChI Key | AAGDAVXHKDEDQN-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
The structure features a benzene ring linked to an acetamide group and a complex benzazepine moiety that includes methoxy substituents, contributing to its chemical reactivity and potential biological activity .
N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions typical of amides and aromatic compounds:
These reactions require careful consideration of reaction conditions such as pH, temperature, and reagent concentrations to achieve desired outcomes with minimal by-products.
The mechanism of action for N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors associated with neurological pathways.
Research suggests that compounds within the benzazepine class may exhibit activity through:
Further studies are required to clarify these interactions and establish quantitative data regarding efficacy and potency against specific targets .
N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can be utilized for characterization .
N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide holds potential applications in scientific research due to its unique structural characteristics:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3